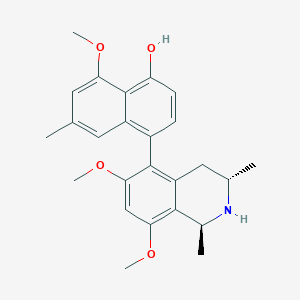

ancistroealaine B

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H29NO4 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

4-[(1S,3S)-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-8-methoxy-6-methylnaphthalen-1-ol |

InChI |

InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-19(27)25(17)20(10-13)28-4)24-18-11-14(2)26-15(3)23(18)21(29-5)12-22(24)30-6/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1 |

InChI Key |

NEXWIAAPMUHYEP-GJZGRUSLSA-N |

Isomeric SMILES |

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Synonyms |

ancistroealaine B |

Origin of Product |

United States |

Isolation and Dereplication Strategies for Ancistroealaine B

Natural Occurrence and Plant Sources

Ancistroealaine B, along with its counterpart ancistroealaine A, was first isolated from the tropical liana Ancistrocladus ealaensis J. Léonard. acs.orgnih.govresearchgate.net This species belongs to the Ancistrocladaceae family, which is the sole source of naphthylisoquinoline alkaloids. researchgate.net These plants are a rich source of structurally diverse alkaloids, many of which exhibit promising biological properties. researchgate.netnih.gov The investigation of extracts from A. ealaensis led to the identification of this compound as a new 5,8'-coupled naphthylisoquinoline alkaloid, alongside several other related compounds, including ancistroealaine A, eleutherolic acid, and two naphthoic acids. acs.orgnih.gov

Table 1: Natural Source of this compound

| Compound | Plant Species | Family | Plant Type |

|---|

The genus Ancistrocladus has a distinct geographical distribution, and the structural characteristics of the alkaloids they produce often correlate with their location of origin, a concept central to chemotaxonomy. scielo.brnih.gov Ancistrocladus ealaensis is native to the Central African Congo Basin. nih.govplantaedb.com The alkaloids found in Central and East African Ancistrocladus species, including this compound, typically belong to the "Ancistrocladaceae-type". researchgate.net This classification is defined by specific stereochemical features, such as an S-configuration at the C-3 position in the isoquinoline (B145761) portion and an oxygen function at C-6. researchgate.net

Furthermore, the coupling type between the naphthalene (B1677914) and isoquinoline moieties is of high chemotaxonomic significance. This compound is a 5,8'-coupled alkaloid, which is the most prevalent linkage type found in Ancistrocladus species from the Congo region. nih.govresearchgate.net This contrasts with alkaloids from other geographical areas, such as some Asian species, which may exhibit different coupling patterns. This consistent structure-geography relationship makes naphthylisoquinoline alkaloids powerful markers for the chemotaxonomic classification of the Ancistrocladus genus. researchgate.net

Extraction and Purification Methodologies

The isolation of pure this compound from the crude plant extract is a meticulous process involving initial solvent extraction followed by advanced chromatographic separation.

The initial step involves the extraction of secondary metabolites from dried and powdered plant material of A. ealaensis. scielo.brsemanticscholar.org This is typically achieved through maceration or percolation with organic solvents. phytojournal.complantarchives.org Solvents of varying polarities, such as methanol, ethanol, or acetone, are used to efficiently extract a broad range of compounds, including the targeted alkaloids. nih.govmdpi.commdpi.com

Following the initial extraction, a liquid-liquid partitioning step is often employed. This involves separating the crude extract between immiscible solvents (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the compounds based on their polarity. scielo.br This procedure helps to remove highly nonpolar or polar constituents, thereby enriching the alkaloid content in a specific fraction and simplifying the subsequent purification steps.

The enriched alkaloid fraction obtained from solvent partitioning is a complex mixture that requires further separation using high-resolution chromatographic techniques. jsmcentral.org The isolation of naphthylisoquinoline alkaloids from Ancistrocladus species often necessitates a multi-step chromatographic approach. researchgate.netnih.gov

Fast Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is highly effective for separating complex natural product extracts. nih.govmdpi.comspringernature.com It avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of sensitive compounds. CPC has been successfully used for the efficient separation of michellamines, another class of dimeric naphthylisoquinoline alkaloids, from Ancistrocladus korupensis, demonstrating its utility for this class of compounds. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This is a crucial final step for obtaining highly pure compounds. jsmcentral.orgnih.gov Using reversed-phase columns (e.g., C18), preparative HPLC allows for the fine separation of structurally similar alkaloids like ancistroealaine A and B, leading to the isolation of pure this compound. nih.govmdpi.com

Table 2: Chromatographic Techniques in this compound Isolation

| Technique | Principle | Role in Isolation |

|---|---|---|

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition without a solid support. | Initial fractionation of crude or enriched extracts to separate complex alkaloid mixtures. |

| Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Final purification step to isolate this compound from closely related compounds. |

Dereplication Techniques for Known and Novel Compounds

In modern natural product research, dereplication is an essential early-stage process to avoid the time-consuming rediscovery of known substances and to prioritize the isolation of novel compounds. nih.govresearchgate.net This strategy involves the rapid chemical profiling of crude extracts or partially purified fractions.

The process typically employs hyphenated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and UV-Photodiode Array (PDA) detection. researchgate.net The data obtained (molecular weight, UV spectrum, retention time) for each peak in the chromatogram is compared against comprehensive natural product databases. nih.govresearchgate.net

If the analytical data for a compound in the A. ealaensis extract perfectly matches that of a known Ancistrocladus alkaloid in the database, it is identified as "known," and further isolation efforts for that specific compound are deprioritized. However, if the data does not match any existing entries, the compound is flagged as potentially novel, as was the case for this compound. acs.orgnih.gov This dereplication workflow allows researchers to focus their resources on the challenging isolation and full structural elucidation of new chemical entities that hold the potential for novel biological activities. semanticscholar.org

Structural Elucidation and Stereochemical Characterization of Ancistroealaine B

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental in determining the planar structure of ancistroealaine B. Analysis of the ¹H and ¹³C NMR spectra allows for the identification of different types of protons and carbons, their chemical environments, and their connectivity. acs.orgresearchgate.netrsc.orgcolab.wsnih.govrothamsted.ac.uknih.govhmdb.ca

Specific NMR signals, such as the chemical shifts and multiplicities of protons and carbons, provide insights into the presence of key functional groups like methoxy (B1213986) groups and aromatic rings, as well as the nature of the isoquinoline (B145761) and naphthalene (B1677914) subunits and their linkage. acs.orgrsc.org Two-dimensional NMR experiments, such as COSY, HMQC (or HSQC), and HMBC, are essential for establishing proton-proton correlations and carbon-proton connectivities, thereby mapping out the carbon skeleton and the arrangement of substituents. acs.orgresearchgate.netrsc.orgnih.gov For instance, HMBC experiments can indicate the positions of methoxy groups and the attachment points of the naphthyl moiety to the isoquinoline core. acs.org

Mass Spectrometry (MS) (e.g., HRESIMS, Electron Ionization MS)

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the molecular formula of this compound by providing accurate mass measurements of the intact molecule or its ions. researchgate.netrsc.orgcolab.wsnih.govnih.govresearchgate.nethilarispublisher.comnih.gov HRESIMS data confirms the elemental composition, which is a critical step in structural elucidation. acs.orgrsc.orgnih.gov The ionization method, such as electrospray ionization (ESI), is suitable for relatively polar and thermally labile compounds like alkaloids. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting characteristic vibrations of chemical bonds. rsc.orgblogspot.comlibretexts.orgenvirobiotechjournals.com Absorption bands in the IR spectrum can indicate the presence of hydroxyl groups, aromatic rings, and other functionalities. rsc.orgblogspot.comlibretexts.orgenvirobiotechjournals.com

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for studying the electronic transitions within the molecule, particularly those involving conjugated systems like the aromatic rings and the naphthyl-isoquinoline chromophore. rsc.orglibretexts.orgenvirobiotechjournals.comtechnologynetworks.comresearchgate.netmsu.edu The UV-Vis spectrum shows absorption maxima at specific wavelengths, which can provide information about the degree of conjugation and the substitution pattern. rsc.orgenvirobiotechjournals.comtechnologynetworks.com

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods are indispensable for determining the absolute stereochemistry of chiral molecules like this compound, which possesses stereogenic centers and a chiral biaryl axis. acs.orgnih.govresearchgate.netcolab.wsresearchgate.netblogspot.comresearchgate.netnih.govacoreconsumiveis.com.br

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules, especially those with suitable chromophores. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.govacoreconsumiveis.com.bracs.org The ECD spectrum measures the differential absorption of left and right circularly polarized light as a function of wavelength. rsc.orgacoreconsumiveis.com.br The shape and intensity of the Cotton effects (peaks and troughs) in the ECD spectrum are characteristic of the absolute configuration and conformation of the molecule. rsc.orgacoreconsumiveis.com.br Comparison of the experimental ECD spectrum of this compound with calculated ECD spectra for different possible stereoisomers, often using quantum chemical calculations, is a common approach for absolute configuration assignment. researchgate.netacoreconsumiveis.com.br The ECD spectrum of this compound has been reported as being similar to that of 5-epi-ancistroealaine B. researchgate.net

Optical Rotation

Optical rotation, specifically the measurement of the specific rotation ([α]D), is a traditional chiroptical method that provides a single value related to the chirality of a compound at a specific wavelength (usually the sodium D line, 589 nm) and temperature. rsc.orgacoreconsumiveis.com.brsemanticscholar.org While the sign and magnitude of the optical rotation can be influenced by various factors, including concentration and solvent, it serves as an important characteristic property of a pure enantiomer and can be used in conjunction with other methods for stereochemical analysis. rsc.orgacoreconsumiveis.com.brsemanticscholar.org Optical rotations are typically recorded using a polarimeter. rsc.org

Table 1: Spectroscopic and Chiroptical Data for this compound (Illustrative)

| Method | Type of Information Provided | Key Observations/Data Points (Illustrative based on general naphthylisoquinolines) |

| NMR (¹H, ¹³C) | Connectivity, functional groups, hybridization | Characteristic signals for aromatic protons, methoxy groups, aliphatic protons. |

| NMR (2D) | Proton-proton correlations (COSY), C-H connectivity (HMQC/HSQC), long-range C-H correlations (HMBC) | Cross-peaks revealing coupling partners and structural fragments. |

| MS (HRESIMS) | Molecular formula, exact mass | Accurate mass ion peak corresponding to [M+H]⁺ or other relevant ions. |

| IR | Functional groups | Absorption bands for O-H, C=C (aromatic), C-O, etc. |

| UV-Vis | Electronic transitions, conjugation | Absorption maxima (λmax) in the UV/Vis region. |

| ECD | Absolute configuration | Characteristic Cotton effects (positive or negative peaks) at specific wavelengths. |

| Optical Rotation | Chirality (specific rotation) | Value of [α]D at a specified concentration, solvent, and temperature. |

Atropoisomerism and Configurational Dynamics

Atropoisomerism is a key stereochemical feature observed in many naphthylisoquinoline alkaloids, including this compound. This phenomenon occurs when rotation around a single bond, typically a biaryl axis connecting the naphthalene and isoquinoline moieties, is restricted due to steric hindrance. This hindered rotation can lead to the existence of stable, separable isomers called atropoisomers. The stability of these atropoisomers depends on the rotational barrier, which is the energy required to interconvert between the different rotational conformers.

Identification of Atropoisomers (e.g., Ancistrotanzanine B)

This compound is recognized as a rotational atropoisomer of other naphthylisoquinoline alkaloids. A prominent example is ancistrotanzanine B. These two compounds share the same connectivity but differ in their three-dimensional arrangement due to restricted rotation around the bond connecting the naphthalene and isoquinoline parts of the molecule. The existence of this compound and ancistrotanzanine B as a pair of atropoisomers has been confirmed through their isolation and structural characterization.

The synthesis of ancistrotanzanine B and its atropo-diastereomer, ancistroealaine A (also discussed in relation to ancistrotanzanine B), often involves the construction of the stereogenic biaryl axis through methods like Suzuki coupling. This synthetic approach further supports their relationship as atropoisomers.

Study of Rotational Barriers and Configurational Stability

The configurational stability of atropoisomers like this compound is directly related to the rotational barrier around the hindered bond. A high rotational barrier prevents rapid interconversion between the atropoisomers at a given temperature, making them configurationally stable and potentially separable. For a compound to be considered a stable atropoisomer at room temperature, the rotational barrier is typically above a certain threshold, often cited as greater than 20-22.3 kcal/mol (approximately 83-93.5 kJ/mol).

While specific quantitative data on the rotational barrier of this compound was not found in the immediate search results, its identification as an atropoisomer of ancistrotanzanine B implies that the barrier to rotation around the biaryl axis is sufficiently high to allow for their isolation and characterization as distinct species. Studies on the synthesis of these compounds have focused on controlling the stereochemistry of this hindered axis, further indicating the significance of the rotational barrier in their formation and stability.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds, and the relative energies of these arrangements. For flexible molecules like naphthylisoquinoline alkaloids, conformational analysis is crucial for understanding their three-dimensional structure and how this structure might influence their physical, chemical, and biological properties.

Chemical Synthesis of Ancistroealaine B and Its Analogs

Total Synthesis Strategies

Total synthesis approaches for naphthylisoquinoline alkaloids, including ancistroealaine B, often involve coupling pre-formed naphthalene (B1677914) and tetrahydroisoquinoline (THIQ) building blocks. researchgate.netacs.orgnih.gov The key challenge lies in the efficient and stereoselective formation of the biaryl linkage. researchgate.netacs.org Various strategies have been developed, including both intra- and intermolecular coupling reactions. researchgate.netacs.org

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis, a technique involving working backward from the target molecule to simpler precursors, is fundamental in planning the synthesis of complex molecules like this compound. lkouniv.ac.inslideshare.netnumberanalytics.comresearchgate.netlibretexts.orgwikipedia.org For this compound, a key retrosynthetic disconnection is typically made at the biaryl bond connecting the naphthalene and tetrahydroisoquinoline units. This disconnection simplifies the target molecule into two main fragments: a substituted naphthalene precursor and a substituted tetrahydroisoquinoline precursor. researchgate.netacs.org Further analysis of these fragments involves considering functional group interconversions (FGI) and additional disconnections to arrive at readily available starting materials. lkouniv.ac.inslideshare.netnumberanalytics.comresearchgate.netlibretexts.org The specific substitution patterns on both the naphthalene and tetrahydroisoquinoline rings in this compound dictate the required functional groups and potential coupling partners in the forward synthesis.

Key Synthetic Transformations

The total synthesis of this compound relies on several key transformations to assemble the complex molecular architecture.

The core structure of naphthylisoquinoline alkaloids is defined by the coupling of a naphthalene moiety with an isoquinoline (B145761) or tetrahydroisoquinoline unit. researchgate.netacs.org Synthetic routes often involve preparing appropriately functionalized naphthalene and nitrogen-containing heterocyclic precursors before the crucial biaryl coupling step. researchgate.netacs.orgnih.gov The specific method for constructing the isoquinoline or tetrahydroisoquinoline part can vary, but it typically involves cyclization reactions to form the nitrogen-containing ring.

The formation of the biaryl bond is a pivotal step in the synthesis of this compound, requiring precise control over both the connection point (regioselectivity) and the resulting axial chirality (atroposelectivity). researchgate.netacs.orgresearchgate.net Suzuki coupling is a widely employed cross-coupling reaction for constructing biaryl systems and has been successfully applied in the synthesis of naphthylisoquinoline alkaloids, including ancistroealaine A and ancistrotanzanine B, atropo-diastereomers related to this compound. researchgate.netfigshare.comacs.orgwits.ac.zaacs.orgresearchgate.netnih.gov

Achieving high atroposelectivity in biaryl coupling is particularly challenging when the biaryl axis is hindered, as is the case in many naphthylisoquinoline alkaloids. researchgate.netacs.orgresearchgate.net Strategies to induce atroposelectivity include the use of chiral catalysts or employing existing stereogenic centers within the coupling partners to control the orientation during bond formation. researchgate.netfigshare.comacs.orgnih.gov For example, atroposelective Suzuki-Miyaura reactions utilizing chiral ligands or relying on internal asymmetric induction from a stereogenic center in the tetrahydroisoquinoline moiety have been investigated for the synthesis of related naphthylisoquinolines. researchgate.netfigshare.comacs.orgnih.gov While internal asymmetric induction can sometimes be weak, the use of chiral catalysts has shown improved atropisomeric ratios in favor of desired atropisomers. researchgate.netfigshare.comacs.org

Data from studies on related naphthylisoquinolines highlight the importance of catalyst choice and reaction conditions in achieving atroposelectivity. For instance, in the synthesis of ancistrotanzanine B and ancistroealaine A, Suzuki coupling between a naphthyl pinacol (B44631) boronate and a dihydroisoquinoline bromide using Pd(PPh₃)₄ initially gave only traces of the desired biaryl product, indicating the sensitivity of the reaction to the coupling partners and conditions. acs.org Further optimization and the use of chiral catalysts were necessary to improve yields and atroposelectivity. researchgate.netfigshare.comacs.org

Here is a table summarizing representative data on biaryl coupling in related naphthylisoquinoline synthesis:

| Coupling Partners | Catalyst System | Outcome (Yield/Atroposelectivity) | Source |

| Naphthyl pinacol boronate + Aryl iodide (with chiral center) | Pd(OAc)₂ / SPhos / Ba(OH)₂ | P-selective biaryl product (high atroposelectivity) | researchgate.net |

| Naphthyl pinacol boronate + Dihydroisoquinoline bromide | Pd(PPh₃)₄ | Traces of biaryl product | acs.org |

| Naphthalene + Isoquinoline moieties | Suzuki coupling (various conditions and catalysts) | Formation of biaryl linkage, variable selectivity | nih.gov |

| Binaphthalene ditriflate + Isoquinolineboronic acid | Double Suzuki-type cross-coupling (convergent synthesis) | Formation of tetraaryl skeleton, high efficiency | acs.org |

The tetrahydroisoquinoline (THIQ) portion of this compound contains stereogenic centers, and their asymmetric synthesis is crucial for obtaining the desired stereoisomer of the final natural product. researchgate.netacs.org Asymmetric synthesis strategies aim to introduce chirality into the THIQ core with high enantiomeric or diastereomeric excess. uwindsor.ca Various methods for the asymmetric synthesis of chiral tetrahydroisoquinolines have been developed, including asymmetric hydrogenation, transfer hydrogenation, reductive amination, and deracemization. mdpi.com Transition-metal-catalyzed asymmetric reduction and organocatalytic approaches have proven effective in achieving highly enantioselective synthesis of THIQs. mdpi.com The choice of method depends on the specific substitution pattern and the desired stereochemistry of the THIQ moiety.

Challenges and Advancements in Total Synthesis

The total synthesis of this compound and other complex naphthylisoquinoline alkaloids is fraught with challenges, primarily due to the presence of the hindered biaryl axis and multiple stereogenic centers. researchgate.netacs.org

Key challenges include:

Regioselective Biaryl Coupling: Ensuring the correct connection points between the naphthalene and isoquinoline units, especially in the presence of multiple potential coupling sites. researchgate.netacs.org

Atroposelective Control: Selectively forming one atropisomer of the biaryl axis over the other, which is particularly difficult for highly hindered axes. researchgate.netacs.orgresearchgate.net

Stereocontrol: Controlling the stereochemistry at the stereogenic centers in the tetrahydroisoquinoline moiety and any other chiral centers in the molecule. researchgate.netacs.org

Access to Building Blocks: Efficient synthesis or availability of appropriately functionalized naphthalene and tetrahydroisoquinoline precursors.

Despite these challenges, significant advancements have been made in the total synthesis of naphthylisoquinoline alkaloids. The development of new catalytic systems for stereoselective and atroposelective biaryl coupling, including improved Suzuki coupling conditions and the "lactone method," has been crucial. researchgate.netacs.orgresearchgate.netfigshare.comacs.orguni-wuerzburg.de The lactone method, for instance, allows for the separation of C-C bond formation and asymmetric induction, providing a versatile strategy for atroposelective synthesis. researchgate.netacs.orguni-wuerzburg.de Advancements in asymmetric catalysis have also facilitated the stereoselective construction of the tetrahydroisoquinoline core. mdpi.com Researchers continue to explore more efficient, convergent, and stereoselective routes to access these structurally intriguing and biologically active natural products. nih.govacs.orgnih.gov

Control of Axial Chirality

The presence of a rotationally hindered biaryl bond in this compound leads to axial chirality. researchgate.netnih.gov Controlling the stereochemistry of this axis during synthesis is a significant challenge. Early synthetic attempts involving internal asymmetric induction from a stereogenic center in the dihydroisoquinoline part showed only weak control over the atropisomeric ratio. figshare.comacs.org

More effective control of axial chirality has been achieved through the use of chiral catalysts in atroposelective biaryl coupling reactions. figshare.comacs.orgresearchgate.netacs.org This approach allows for better atropisomeric ratios in favor of the desired isomer, such as ancistrotanzanine B (an atropo-diastereomer of ancistroealaine A). figshare.comacs.org The stereocontrolled construction of C-C bonds, particularly in the context of axially chiral molecules, is a central theme in organic synthesis. acs.org Various strategies, including the use of chiral auxiliaries or external asymmetric induction with chiral catalysts, have been explored to introduce axial stereoinformation. researchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of natural products like this compound is important for exploring structure-activity relationships and potentially developing new therapeutic agents. olemiss.edu

Rational Design of Structural Modifications

Rational design plays a crucial role in the synthesis of analogues with potentially improved properties. This involves using the core structure of the natural product as a template and introducing modifications based on desired biological activities or to address limitations of the parent compound. olemiss.eduresearchgate.netmdpi.com For example, studies on other compound classes have shown that specific structural modifications, such as the inclusion of certain moieties or alterations to functional groups, can lead to increased activity or altered selectivity. researchgate.netmdpi.commdpi.com While specific rational design strategies for this compound derivatives are not detailed in the provided snippets, the general approach involves leveraging structural information to guide synthetic efforts towards target molecules with modified characteristics.

Synthetic Methodologies for Derivatives

Various synthetic methodologies are employed for the preparation of natural product derivatives and analogues. These can include modifications of existing synthetic routes to the parent compound or the development of entirely new pathways. Common strategies involve the functionalization of different positions on the core scaffold, coupling reactions, and the introduction of various substituents. mdpi.commdpi.comnih.govnih.gov For instance, the synthesis of other alkaloid analogues has involved approaches such as nucleophilic substitution, amide coupling, and cross-coupling reactions. researchgate.netresearchgate.net The specific methodologies applied to this compound derivatives would depend on the nature of the desired structural modifications. The development of efficient and stereoselective methods is particularly important when synthesizing analogues of axially chiral compounds. acs.orgmdpi.com

Mechanistic Investigations of Biological Activities in Vitro Studies

Biological Systems and Cellular Models for Investigation

Studies on ancistroealaine B and other naphthylisoquinoline alkaloids have employed a range of parasitic and cancer cell models to evaluate their potential therapeutic applications.

Parasitic Models (e.g., Leishmania donovani, Trypanosoma cruzi, Plasmodium species)

Naphthylisoquinoline alkaloids, including those structurally related to this compound, have shown activity against various parasitic protozoa responsible for neglected tropical diseases. Leishmania donovani, Trypanosoma cruzi, and Plasmodium species are prominent examples of parasites used in these investigations.

Research has demonstrated that ancistroealaine A, a related naphthylisoquinoline alkaloid, exhibits activity against Leishmania donovani and Trypanosoma cruzi in vitro. nih.govacs.org Ancistroealaine A was found to have an IC₅₀ activity of 4.10 μg/ml against L. donovani promastigotes. nih.gov Other naphthylisoquinoline alkaloids, such as ancistrocladinium A and B, have shown effectiveness against intracellular amastigotes of Leishmania major at low submicromolar concentrations, with lower toxicity against mammalian cells. nih.govasm.org This class of compounds has also been reported to exhibit growth-inhibiting activities against Plasmodium falciparum and Plasmodium berghei, as well as efficacy against Trypanosoma brucei and Leishmania donovani. nih.gov

Studies have also explored the activity of various phytochemicals, including naphthylisoquinoline alkaloids, against Leishmania and Trypanosoma parasites. nih.gov For instance, ancistrotanzanine B, an atropo-diastereomer of ancistroealaine A, has shown promising activity against Leishmania donovani and Trypanosoma cruzi, and moderate activity against Plasmodium falciparum. psu.edu

Data on the in vitro activity of selected naphthylisoquinoline alkaloids against parasitic models:

| Compound | Parasite Species | IC₅₀ (μM) | Reference |

| Ancistroealaine A | Leishmania donovani | ~10.8 (4.10 μg/ml) | nih.gov |

| Ancistroealaine A | Trypanosoma cruzi | Not specified | nih.govacs.org |

| Ancistrotanzanine B | Leishmania donovani | 3.58 | uga.edu |

| Ancistrotanzanine B | Trypanosoma cruzi | Not specified | psu.edu |

| Ancistrotanzanine B | Plasmodium falciparum | Moderate | psu.edu |

| Ancistrocladinium A | Leishmania major (amastigotes) | Low submicromolar | nih.govasm.org |

| Ancistrocladinium B | Leishmania major (amastigotes) | Low submicromolar | nih.govasm.org |

Note: Conversion from μg/ml to μM for Ancistroealaine A against L. donovani is approximate based on an assumed molecular weight.

Cancer Cell Lines (e.g., PANC-1, Leukemia cells)

Beyond antiparasitic effects, some naphthylisoquinoline alkaloids have been evaluated for their activity against cancer cell lines. Studies have included cell lines such as PANC-1 (pancreatic cancer) and various leukemia cell lines. nih.govnih.govuga.eduresearchgate.netscienceopen.comsci-hub.se

For example, ancistrobenomine B, another naphthylisoquinoline alkaloid, has demonstrated strong cytotoxic activities against drug-sensitive acute lymphoblastic CCRF-CEM leukemia cells and their multidrug-resistant subline. researchgate.net While direct in vitro data specifically for this compound against cancer cell lines like PANC-1 or leukemia cells is less explicitly detailed in the provided snippets, the inclusion of these cell lines in broader studies of naphthylisoquinoline alkaloids suggests potential investigation areas for this compound or its related structures. researchgate.netresearchgate.netorkg.org PANC-1 cells are an established model for pancreatic cancer research. synthego.comoncotarget.comatcc.org Leukemia cell lines are also widely used to study blood cancers. synthego.com

Molecular Target Identification and Validation

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanisms and for rational drug design. Investigations into naphthylisoquinoline alkaloids have included efforts to pinpoint their cellular and enzymatic targets.

Enzyme Inhibition Studies (e.g., Leishmania donovani Squalene (B77637) Synthase, SARS-CoV-2 Main Protease, MAO-A, NF-kB)

Enzyme inhibition studies have been a key approach in understanding how naphthylisoquinoline alkaloids exert their biological effects. Leishmania donovani squalene synthase (LdSQS) has emerged as a potential target. nih.govnih.govcambridgecore.org

Computational studies have explored the binding affinities of various phytochemicals, including naphthylisoquinoline alkaloids, to LdSQS. This compound was found to form one hydrogen bond with the Val139 residue within the binding pocket of LdSQS in a computational model. nih.gov Ancistrotanzanine B, a related compound, demonstrated a low binding affinity to LdSQS, suggesting strong binding to the active site and potential inhibition of enzymatic activity. nih.govnih.govcambridgecore.org Squalene synthase is a crucial enzyme in the sterol biosynthesis pathway, essential for the growth and proliferation of Leishmania and Trypanosoma parasites. nih.govnih.gov

While the provided information highlights LdSQS as a target for related compounds and includes this compound in a computational docking study for this enzyme, specific experimental enzyme inhibition data for this compound against targets like SARS-CoV-2 Main Protease, MAO-A, or NF-κB is not detailed in the search results. However, the broader class of isoquinoline (B145761) alkaloids has been reviewed for various activities and potential targets, including NF-κB signaling pathways, although not specifically for this compound. sci-hub.se NF-κB is a transcription factor involved in immune responses, and its modulation can impact parasitic infections. frontiersin.orgmdpi.com

Data on the interaction of this compound and related compounds with LdSQS (computational study):

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Hydrogen Bonds (Residues) | Reference |

| This compound | Leishmania donovani Squalene Synthase | Not explicitly stated | Val139 (one H-bond) | nih.gov |

| Ancistrotanzanine B | Leishmania donovani Squalene Synthase | -9.83 | Not specified | nih.govnih.gov |

| E5700 (Reference) | Leishmania donovani Squalene Synthase | -9.75 | Multiple | cambridgecore.org |

Receptor Binding Assays

Information regarding specific receptor binding assays conducted with this compound is not prominently featured in the provided search results. However, the broader class of isoquinoline alkaloids has been studied in the context of receptor interactions, such as with dopamine (B1211576) D1 receptors for certain related structures. psu.edu Receptor binding assays are a common method in molecular target identification to determine if a compound interacts directly with a specific receptor protein.

Cellular Mechanisms of Action

Understanding the cellular mechanisms by which this compound exerts its effects provides insight into its biological activity. While detailed mechanisms specifically for this compound are limited in the provided snippets, some insights can be drawn from studies on related naphthylisoquinoline alkaloids.

For instance, some isoquinolinium salts, structurally related to naphthylisoquinoline alkaloids, have been suggested to induce an apoptosis-like death pathway in Leishmania parasites. nih.govasm.org This mechanism involves programmed cell death in the parasite. Miltefosine, a drug used for leishmaniasis, is also proposed to induce a similar apoptosis-like pathway. nih.govasm.org

In the context of Leishmania donovani infection, the parasite can modulate host cellular pathways, such as the NF-κB pathway, to aid its survival within macrophages. frontiersin.orgmdpi.com While a direct link between this compound and the modulation of NF-κB is not explicitly stated, the importance of this pathway in parasite-host interactions suggests it could be a potential area of investigation for naphthylisoquinoline alkaloids.

Further research is needed to fully elucidate the precise cellular mechanisms of action of this compound in both parasitic organisms and cancer cells.

Induction of Apoptotic Cell Death (e.g., Intrinsic Pathway, Mitochondrial Membrane Potential Disruption, ROS Production)

Mechanistic investigations into the effects of certain naphthylisoquinoline alkaloids, including those related to this compound, have revealed their ability to induce apoptotic cell death in various cancer cell lines. These compounds have been shown to trigger apoptosis via the intrinsic pathway. nih.govnih.gov This process involves several key events, including the deformation of the nuclear membrane, disruption of the mitochondrial membrane potential (MMP), and an increase in the production of reactive oxygen species (ROS) within the cells. nih.govnih.gov Analysis using flow cytometry with Annexin V-FITC/PI double staining has demonstrated an elevated number of apoptotic cells in both the early and late phases following treatment with these alkaloids. nih.govnih.gov

Modulation of Key Signaling Pathways (e.g., Akt/mTOR, NF-kB)

While specific studies detailing the direct modulation of Akt/mTOR and NF-kB signaling pathways by this compound were not prominently found in the search results, research on other isoquinoline and naphthylisoquinoline alkaloids provides context for potential mechanisms. For instance, berberine, another isoquinoline alkaloid, has been reported to regulate inflammation-related signaling pathways such as NF-κB and AMPK/mTOR in vitro. wikipedia.org Additionally, ancistrolikokine E3, a 5,8'-coupled naphthylisoquinoline alkaloid, has been shown to inhibit the Akt/mTOR/Autophagy signaling pathway, contributing to the elimination of cancer cells' tolerance to nutrient starvation. nih.gov Another related compound, Jozimine A2, a dimeric naphthylisoquinoline alkaloid, exhibits cytotoxic effects against leukemia cells partly through NF-kB inhibition. nih.gov These findings suggest that modulation of such key signaling pathways is a relevant mechanism of action within the broader class of naphthylisoquinoline alkaloids, which warrants further investigation for this compound.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of naphthylisoquinoline alkaloids, including this compound, relates to their biological activities. General SAR analysis within this class of compounds indicates that the O-methylation pattern in the naphthalene (B1677914) portion and the substitution pattern on the isoquinoline moiety play significant roles in their cytotoxic activities. asm.orgresearchgate.net Specifically, an OMe/OH pattern appears to be favorable for activity. asm.orgresearchgate.net

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking studies have been employed to gain insights into the interactions of naphthylisoquinoline alkaloids with biological targets at a molecular level. In one study focusing on inhibitors against Leishmania donovani squalene synthase (LdSQS), ancistrotanzanine B demonstrated a low binding affinity with a value of -9.83 kcal/mol. nih.gov this compound was also included in this study and was found to form one hydrogen bond with the Val139 residue of LdSQS. nih.gov Molecular docking has also been used in the study of antitrypanosomal natural products to identify compounds with favorable interactions with validated drug targets in Trypanosoma brucei and to understand the structural motifs involved in these interactions. researchgate.netmdpi.com

Table 1: Molecular Docking Results with Leishmania donovani Squalene Synthase (LdSQS)

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds Formed (Residue) |

| Ancistrotanzanine B | -9.83 | Not specified in detail nih.gov |

| This compound | Not specified | 1 (Val139) nih.gov |

| E5700 (Reference) | Not specified | 5 (Cys255, Gln259, Gln176, Val139) nih.gov |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. In the context of naphthylisoquinoline alkaloids, pharmacophore modeling has been utilized in studies, such as the one investigating LdSQS inhibitors. nih.gov This approach helped to confirm that the top-hit phytochemicals and known inhibitors share common chemical features necessary for their biochemical interaction with the target enzyme. nih.gov

Identification of Pharmacologically Relevant Structural Motifs

The identification of pharmacologically relevant structural motifs within naphthylisoquinoline alkaloids and their targets is crucial for rational drug design. Computational studies, including molecular docking, aim to identify these motifs that contribute to favorable interactions and biological activity. researchgate.netmdpi.com For example, in docking studies against Trypanosoma brucei targets, compounds possessing hydrogen-bond-accepting and/or -donating groups, such as phenolics and quinones, showed extensive interactions. mdpi.com Tricyclic compounds have also been characterized as a class of inhibitors for certain targets like trypanothione (B104310) reductase. researchgate.net While specific pharmacologically relevant structural motifs for this compound's primary activities require further dedicated study, the research on related alkaloids highlights the importance of features like O-methylation and substitution patterns on the core naphthylisoquinoline structure for cytotoxic effects. asm.orgresearchgate.net

Comparative Biological Activity Studies of Atropoisomers and Analogs

Comparative biological activity studies of atropoisomers and analogs are important for understanding the influence of stereochemistry and minor structural variations on the potency and selectivity of naphthylisoquinoline alkaloids. Atropisomerism, arising from restricted rotation around a biaryl bond, is a significant feature in this class of compounds, and different atropisomers can exhibit markedly different biological activities. guidetopharmacology.org

For instance, the M-configured isomer of ancistroealaine A, known as ancistrotanzanine B, demonstrated higher activity against Trypanosoma cruzi compared to ancistroealaine A itself. nih.gov Structural changes, such as the alteration of configuration at C-3 in ancistrobonsoline A1 and A2, resulted in differences in their activity against T. cruzi. nih.gov

Studies comparing C,C-coupled and N,C-coupled naphthylisoquinoline alkaloids have also revealed differences in biological activity. N,C-coupled alkaloids like ancistrocladinium A and ancistrocladinium B have shown high antileishmanial activities and in vitro antitumor activity against multiple myeloma cells. guidetopharmacology.orgnih.govwikidata.orgguidetoimmunopharmacology.org In contrast, C,C-coupled alkaloids generally displayed weaker leishmanicidal activity. nih.govguidetoimmunopharmacology.org These comparative studies underscore the sensitivity of biological activity to subtle structural and stereochemical differences within the naphthylisoquinoline scaffold.

Future Research Directions and Innovations

Development of Advanced Synthetic Methodologies

Future research in the synthesis of ancistroealaine B and related naphthylisoquinoline alkaloids focuses on developing more efficient, selective, and sustainable methodologies. Traditional synthesis methods for naphthylisoquinoline alkaloids have been explored, including atroposelective biaryl coupling reactions. uni-wuerzburg.de The development of advanced synthetic strategies is crucial for providing sufficient quantities of this compound and its analogs for comprehensive biological evaluation and to explore structural modifications. This includes efforts towards the total synthesis of these complex molecules, aiming for improved yields and control over stereochemistry, particularly the axial chirality arising from restricted rotation around the biaryl bond. rsc.orgresearchgate.net Photoredox catalysis and electrochemical synthesis methods are emerging as environmentally friendly alternatives to traditional organic synthesis, offering high selectivity and efficiency under mild conditions, which could be beneficial for this compound synthesis. rsc.org

Elucidation of Novel Biological Targets and Pathways

While some biological activities of ancistroealaine A, an alkaloid also found in Ancistrocladus ealaensis, have been reported, such as activity against Leishmania donovani and Trypanosoma cruzi in vitro, the specific biological targets and pathways of this compound require further investigation. acs.org Naphthylisoquinoline alkaloids, in general, exhibit a range of promising anti-infective activities against tropical diseases like malaria, leishmaniasis, and trypanosomiasis, as well as cytotoxic activities against various cancer cell lines. researchgate.net Future research should aim to identify the precise molecular targets that this compound interacts with within relevant biological systems. This could involve using techniques such as target-based drug design approaches and exploring metabolic pathways. nih.govuni-bayreuth.de Understanding these interactions at a mechanistic level is essential for assessing its therapeutic potential and designing more potent and selective analogs.

Chemoenzymatic Synthesis and Biocatalysis for Analog Generation

Chemoenzymatic synthesis and biocatalysis offer promising avenues for the sustainable and selective production of complex natural products and their analogs. researchgate.netnih.govmdpi.com These methods leverage the high specificity and efficiency of enzymes, potentially allowing for the generation of diverse this compound analogs with precise structural modifications. researchgate.netnorthwestern.edu Future research could explore the use of enzymes involved in the biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus species or engineered enzymes to catalyze specific steps in the synthesis or modification of this compound. This approach could overcome some limitations of traditional chemical synthesis, such as the need for harsh reagents or protection group strategies, and facilitate the creation of novel analogs with potentially improved biological profiles. researchgate.netcarmodyqs.com

Chemical Biology Approaches for Mechanistic Deepening

Applying chemical biology approaches is crucial for gaining a deeper understanding of how this compound exerts its biological effects. nih.govrsc.org This involves using chemical tools and techniques to probe its interactions with biological systems at a molecular level. Future studies could utilize techniques such as activity-based protein profiling, photoaffinity labeling, or the synthesis of labeled this compound derivatives to identify and validate its direct protein targets. nih.gov Furthermore, chemical biology can help in dissecting the downstream signaling pathways affected by this compound binding, providing insights into the cellular responses triggered by the compound. sci-hub.se Such detailed mechanistic information is vital for drug development efforts.

Exploration of Uncharted Ancistrocladus Species and Metabolites

The genus Ancistrocladus is known to produce a wide array of structurally unusual and pharmacologically active naphthylisoquinoline alkaloids. researchgate.netnih.govnih.gov While Ancistrocladus ealaensis has been a source of this compound, many other Ancistrocladus species remain largely unexplored for their metabolite profiles. nih.govnih.gov Future research should involve the phytochemical investigation of uncharted or less studied Ancistrocladus species to discover novel this compound analogs or other related alkaloids with potentially unique biological activities. nih.govnih.gov This exploration could reveal compounds with enhanced potency, different target specificities, or improved pharmacokinetic properties, expanding the chemical space for drug discovery based on the naphthylisoquinoline scaffold.

Q & A

Q. What methodological steps are essential for the initial isolation and structural characterization of ancistroealaine B?

Answer:

- Isolation Protocol : Begin with bioassay-guided fractionation using column chromatography (e.g., silica gel, HPLC) paired with solvent partitioning. Validate purity via TLC/HPLC and quantify yield .

- Structural Elucidation : Employ spectroscopic techniques:

- Documentation : Maintain a lab notebook with raw data, instrumental parameters, and reproducibility metrics .

Q. How should researchers conduct a systematic literature review on this compound’s bioactivity?

Answer:

- Database Selection : Use PubMed, SciFinder, and Web of Science, avoiding non-peer-reviewed sources (e.g., ) .

- Keyword Strategy : Combine Boolean operators (e.g., "this compound" AND "antimicrobial") to refine searches .

- Critical Appraisal : Prioritize studies with rigorous statistical reporting (e.g., SD over SEM, explicit p-values) and mechanistic insights .

- Gap Analysis : Identify contradictions in reported bioactivities (e.g., IC50 variability) to justify novel hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values) for this compound?

Answer:

- Meta-Analysis Framework :

- Standardize Assay Conditions : Compare studies for variables like cell lines, solvent controls, and incubation times .

- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability and adjust for multiple comparisons .

- Validation Experiments : Replicate key studies under controlled conditions, reporting detailed methods for transparency .

- Theoretical Alignment : Link discrepancies to molecular targets (e.g., receptor polymorphism) using cheminformatics tools .

Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathway?

Answer:

Q. How to design a study investigating this compound’s synergistic effects with other bioactive compounds?

Answer:

- Factorial Design : Implement a 2×2 matrix (e.g., this compound ± co-compound) with dose-response curves .

- Synergy Metrics : Calculate combination indices (e.g., Chou-Talalay method) and validate with isobolograms .

- Mechanistic Interrogation : Use transcriptomics/proteomics to identify synergistic pathways and validate via siRNA knockdown .

- Statistical Rigor : Pre-specify primary endpoints, use two-tailed tests, and correct for false discovery rate .

Q. What strategies are recommended for integrating computational and experimental data in this compound target prediction?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.